2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Description
2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of an indene moiety, a piperazine ring, and a fluorophenyl group
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c22-18-5-7-19(8-6-18)23-10-12-24(13-11-23)21(25)15-26-20-9-4-16-2-1-3-17(16)14-20/h4-9,14H,1-3,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXTZBKFVCUDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring and fluorophenyl group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-(TRIFLUOROMETHYL)ANILINE: Similar indene and fluorophenyl structures but with a trifluoromethyl group.
4-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-3-(TRIFLUOROMETHYL)PHENYLAMINE: Another derivative with a trifluoromethyl group in a different position.
4-[2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)ETHYL]-PIPERIDINE: Similar structure with an ethyl linker instead of an ethanone group.
Uniqueness
2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
